

# Application Note: 2-Chloro-N-phenethyl-benzamide in Antifungal Development[1]

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## Compound of Interest

Compound Name: 2-Chloro-N-phenethyl-benzamide

CAS No.: 38925-70-1

Cat. No.: B1221081

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## Executive Summary

**2-Chloro-N-phenethyl-benzamide** represents a critical structural scaffold in the class of SDHI (Succinate Dehydrogenase Inhibitor) fungicides. Structurally analogous to commercial agents like Fluopyram, this molecule serves as a simplified model to probe the Ubiquinone-Binding Pocket (Q-site) of Complex II in the fungal mitochondrial respiratory chain.

Its utility lies in its modular design:

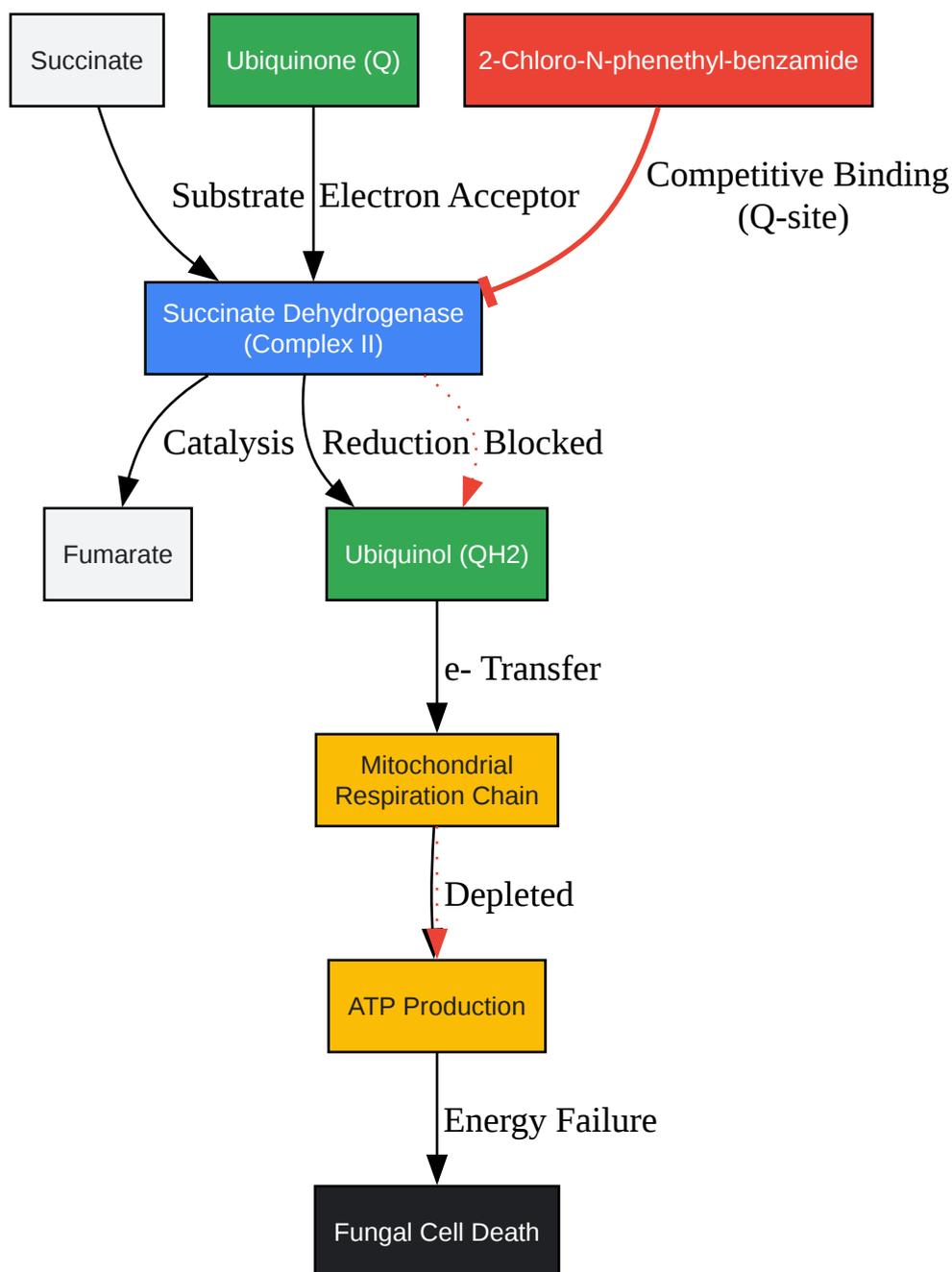
- **Acid Moiety (2-Chlorobenzoyl):** Provides steric bulk to lock the conformation within the binding pocket.
- **Linker (Phenethyl):** Mimics the hydrophobic tail of ubiquinone, essential for deep pocket penetration.
- **Mechanism:** Competitive inhibition of succinate dehydrogenase (SDH), halting the Krebs cycle and electron transport, leading to fungal cell death.

## Chemical Structure & Properties

Property	Value
IUPAC Name	2-Chloro-N-(2-phenylethyl)benzamide
Molecular Formula	C <sub>15</sub> H <sub>14</sub> ClNO
Molecular Weight	259.73 g/mol
LogP (Predicted)	~3.2 (Lipophilic, suitable for membrane penetration)
Target Enzyme	Succinate Dehydrogenase (Complex II, EC 1.3.5.[1]1)
Binding Site	Ubiquinone-binding site (Q-site)

## Mechanism of Action: SDH Inhibition

The molecule targets the SdhB, SdhC, and SdhD subunits of the SDH complex. By occupying the Q-site, it prevents ubiquinone reduction to ubiquinol, disrupting respiration.



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Figure 1: Mechanism of Action. The inhibitor competitively binds to the Q-site of Complex II, blocking electron transfer from succinate to ubiquinone, leading to ATP depletion and cell death.[1]

## Synthesis Protocol: Amide Coupling

Objective: Synthesize **2-Chloro-N-phenethyl-benzamide** via nucleophilic acyl substitution.

## Reagents:

- Precursor A: 2-Chlorobenzoyl chloride (1.0 eq)
- Precursor B: 2-Phenylethylamine (1.0 eq)
- Base: Triethylamine (Et<sub>3</sub>N) (1.2 eq)
- Solvent: Dichloromethane (DCM) (Anhydrous)

## Step-by-Step Procedure:

- Preparation: In a round-bottom flask, dissolve 2-Phenylethylamine (10 mmol) and Triethylamine (12 mmol) in 20 mL of anhydrous DCM. Cool the mixture to 0°C in an ice bath.
- Addition: Add 2-Chlorobenzoyl chloride (10 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; maintain temperature <5°C to prevent side reactions.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1).
- Workup:
  - Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine.
  - Wash with Saturated NaHCO<sub>3</sub> (2 x 20 mL) to remove unreacted acid chloride/acid.
  - Wash with Brine (1 x 20 mL).
- Purification: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water to obtain white crystals.
- Validation: Confirm structure via <sup>1</sup>H-NMR (CDCl<sub>3</sub>) and Mass Spectrometry (ESI-MS).

## Biological Evaluation Protocols

### Protocol A: In Vitro SDH Inhibition Assay (Enzymatic)

Purpose: To determine the IC<sub>50</sub> of the compound against fungal mitochondrial Complex II.

- Mitochondrial Isolation:
  - Harvest mycelia of target fungus (e.g., *Botrytis cinerea*) grown in PDB.
  - Homogenize in extraction buffer (0.5 M sucrose, 50 mM phosphate, pH 7.2) at 4°C.
  - Centrifuge at 1,000 x g (10 min) to remove debris. Supernatant is centrifuged at 10,000 x g (20 min) to pellet mitochondria.
- Assay Setup (DCPIP Reduction Method):
  - Reaction Mix: 50 mM Phosphate buffer (pH 7.4), 20 mM Succinate (substrate), 50 μM DCPIP (electron acceptor), and mitochondrial fraction (20 μg protein).
  - Inhibitor: Add **2-Chloro-N-phenethyl-benzamide** (dissolved in DMSO) at varying concentrations (0.01 – 100 μg/mL).
- Measurement:
  - Monitor the reduction of DCPIP (blue to colorless) at 600 nm using a spectrophotometer.
  - Calculation: Calculate IC<sub>50</sub> by plotting % Inhibition vs. Log[Concentration].

## Protocol B: Antifungal Susceptibility Testing (MIC)

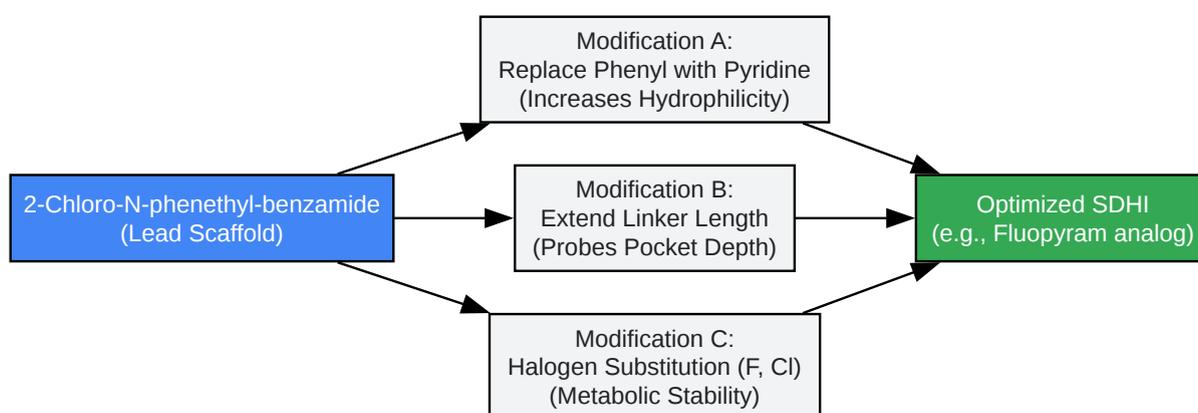
Purpose: To determine the Minimum Inhibitory Concentration (MIC) against phytopathogenic fungi.

- Fungal Strain: *Rhizoctonia solani*, *Sclerotinia sclerotiorum*, or *Botrytis cinerea*.
- Method: Broth Microdilution (CLSI M38-A2 adapted).
- Procedure:
  - Prepare a spore suspension (10<sup>5</sup> conidia/mL) in RPMI 1640 medium.
  - Add 100 μL of suspension to 96-well plates containing serial dilutions of the test compound (0.1 – 128 μg/mL).

- Include Fluopyram as a positive control and DMSO as a solvent control.
- Incubate at 25°C for 48-72 hours.
- Readout: The MIC is the lowest concentration showing 100% inhibition of visible growth compared to the control.

## Structure-Activity Relationship (SAR) Strategy

To optimize this scaffold, researchers should systematically vary the "Linker" and "Acid" regions.



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Figure 2: SAR Optimization Workflow. Strategic modifications to the benzamide scaffold to enhance binding affinity and pharmacokinetic properties.

## References

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